Gemcitabine triphosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

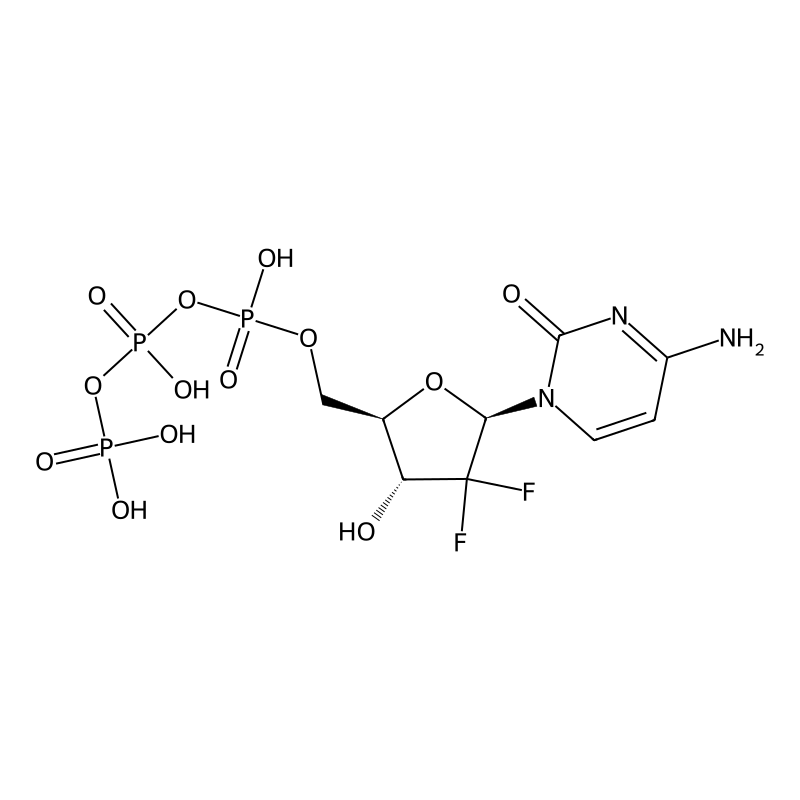

Gemcitabine triphosphate is a nucleotide analogue derived from gemcitabine, a deoxycytidine analogue used primarily in cancer therapy. It is a triphosphate form of gemcitabine and plays a crucial role in the mechanism of action of gemcitabine as an antitumor agent. The chemical formula for gemcitabine triphosphate is C₉H₁₄F₂N₃O₁₃P₃, and it consists of a deoxycytidine backbone with two fluorine atoms at the 2' position and three phosphate groups attached to the 5' position. This structure allows gemcitabine triphosphate to effectively compete with deoxycytidine triphosphate during DNA synthesis, thereby inhibiting DNA replication in cancer cells .

Gemcitabine triphosphate is synthesized intracellularly through the phosphorylation of gemcitabine. The process involves several key reactions:

- Phosphorylation of Gemcitabine: Initially, gemcitabine is phosphorylated by deoxycytidine kinase to form gemcitabine monophosphate.

- Formation of Diphosphate: Gemcitabine monophosphate is further phosphorylated by nucleoside kinases to yield gemcitabine diphosphate.

- Triphosphorylation: Finally, gemcitabine diphosphate is converted into gemcitabine triphosphate through additional phosphorylation steps.

These reactions are critical as they activate gemcitabine for its subsequent incorporation into DNA .

Gemcitabine triphosphate exhibits significant biological activity primarily through its incorporation into DNA during replication. Once integrated, it disrupts normal DNA synthesis by:

- Inhibiting DNA Polymerases: It competes with deoxycytidine triphosphate for incorporation into the growing DNA strand, leading to chain termination.

- Inducing Apoptosis: The incorporation of gemcitabine triphosphate into DNA triggers cellular stress responses that ultimately result in apoptosis (programmed cell death) in malignant cells .

Additionally, gemcitabine triphosphate has been shown to accumulate within tumor cells, enhancing its efficacy against various cancers .

The synthesis of gemcitabine triphosphate can be achieved through various methods. A notable approach involves:

- Phosphorylation Reaction: Gemcitabine hydrochloride is reacted with phosphorus oxychloride in trimethyl phosphate at low temperatures.

- Sequential Phosphorylation: The resulting monophosphate is treated with trifluroacetic anhydride and triethylamine to yield the diphosphate.

- Final Phosphorylation Step: The diphosphate undergoes further phosphorylation using tris(tetrabutylammonium) hydrogen pyrophosphate to produce the final triphosphate product.

This method ensures high purity and yield of gemcitabine triphosphate suitable for research and clinical applications .

Gemcitabine triphosphate is primarily utilized in the field of oncology due to its potent antitumor properties. Its applications include:

- Cancer Treatment: Used as a chemotherapeutic agent against various solid tumors, including pancreatic, lung, and breast cancers.

- Research Tool: Employed in studies assessing drug uptake and retention in tumor cells, particularly in imaging studies .

- Mechanistic Studies: Investigated for its role in understanding nucleoside metabolism and the pharmacodynamics of nucleoside analogues .

Studies have shown that gemcitabine triphosphate interacts with several biological molecules:

- DNA Polymerases: It competes with natural nucleotides for incorporation into DNA, leading to inhibition of replication.

- Ribonucleotide Reductase: Gemcitabine diphosphate inhibits this enzyme, reducing levels of deoxycytidine triphosphate and enhancing the effectiveness of gemcitabine triphosphate incorporation into DNA .

- Cellular Uptake Mechanisms: Research indicates that the accumulation of gemcitabine triphosphate within cells can be influenced by various transport mechanisms and metabolic pathways .

Several compounds share structural or functional similarities with gemcitabine triphosphate. Here are a few notable examples:

| Compound | Structure Similarity | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cytarabine Triphosphate | Nucleoside analogue | Incorporates into DNA | Primarily used for hematological malignancies |

| Azacitidine Triphosphate | Nucleoside analogue | Inhibits DNA methylation | Used for treating myelodysplastic syndromes |

| Fludarabine Triphosphate | Nucleoside analogue | Incorporates into DNA | Effective against chronic lymphocytic leukemia |

Gemcitabine triphosphate is unique due to its specific fluorinated structure that enhances its potency and selectivity against tumor cells compared to these other nucleoside analogues .

Molecular Architecture

2D and 3D Structural Representation

Gemcitabine triphosphate exhibits a complex molecular architecture consisting of a pyrimidine nucleoside base linked to a modified ribose sugar and a triphosphate chain [1]. The two-dimensional structure reveals a cytosine-derived pyrimidine ring connected to a five-membered furanose ring bearing two fluorine substituents at the 2'-carbon position [2]. The three-dimensional conformation demonstrates the characteristic anti-glycosidic bond orientation with the nucleobase positioned away from the sugar ring, maintaining the typical B-form geometry observed in nucleotides [30].

The structural representation shows the triphosphate moiety extending from the 5'-hydroxyl position of the modified deoxyribose sugar [5]. The molecule adopts a relatively extended conformation in solution, with the negatively charged phosphate groups creating electrostatic repulsion that influences the overall molecular geometry [34]. Computational modeling indicates that the compound maintains structural similarity to natural deoxycytidine triphosphate while exhibiting distinct conformational preferences due to the presence of the two fluorine atoms [30].

Stereochemical Configuration (R/S Designations)

The stereochemical configuration of gemcitabine triphosphate follows the established conventions for nucleoside derivatives [1] [2]. The molecule contains three defined stereocenters located at the 2', 3', and 5' positions of the modified ribose ring [2]. The International Union of Pure and Applied Chemistry nomenclature designates these centers as (2R,3R,5R)-configuration, consistent with the natural D-ribose stereochemistry found in physiological nucleotides [5] [30].

The stereochemical integrity is particularly important at the 2'-position where the two fluorine atoms are positioned, creating a geminal difluoro substitution pattern [1]. This configuration maintains the R-stereochemistry at the 2'-carbon while introducing significant steric and electronic effects that distinguish gemcitabine triphosphate from its natural counterpart [29]. The retention of natural stereochemistry at positions 3' and 5' ensures compatibility with cellular nucleotide metabolism enzymes while the 2'-modifications confer unique pharmacological properties [6].

Functional Group Analysis (Triphosphate Moieties, Difluoro Substitutions)

The functional group composition of gemcitabine triphosphate encompasses several critical structural elements that define its chemical behavior [1]. The triphosphate moiety consists of three phosphorus atoms connected through phosphoanhydride bonds, with each phosphorus center bearing hydroxyl and oxygen substituents in various ionization states [5]. The alpha-phosphate group directly attached to the 5'-carbon maintains a typical phosphoester linkage, while the beta and gamma phosphates form high-energy phosphoanhydride bonds characteristic of nucleoside triphosphates [26].

The difluoro substitution at the 2'-position represents the most distinctive functional modification in gemcitabine triphosphate [1] [2]. These fluorine atoms replace the natural hydroxyl group found in ribonucleotides and the hydrogen atom present in deoxyribonucleotides [6]. The electronegativity of fluorine significantly alters the electronic distribution around the sugar ring, creating a strong electron-withdrawing effect that influences both chemical reactivity and metabolic stability [29].

The pyrimidine base retains the characteristic amino group at the 4-position and the carbonyl functionality at the 2-position, maintaining hydrogen bonding capabilities essential for nucleic acid interactions [4]. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring participate in glycosidic bond formation and contribute to the overall basicity of the molecule [34].

Physicochemical Properties

Molecular Formula and Weight (C₉H₁₄F₂N₃O₁₃P₃; 503.14 g/mol)

Gemcitabine triphosphate possesses the molecular formula C₉H₁₄F₂N₃O₁₃P₃ with a precisely determined molecular weight of 503.14 grams per mole [1] [2] [3]. The elemental composition reflects the complex nature of this nucleotide analog, containing nine carbon atoms forming the pyrimidine base and modified sugar backbone, fourteen hydrogen atoms distributed across various functional groups, two fluorine atoms at the critical 2'-position, three nitrogen atoms within the pyrimidine ring system, thirteen oxygen atoms primarily associated with the phosphate groups and sugar hydroxyl functions, and three phosphorus atoms comprising the energetically important triphosphate chain [5] [7].

The monoisotopic mass has been calculated as 502.970754 atomic mass units, providing high precision for analytical applications [2] [5]. This molecular weight places gemcitabine triphosphate within the typical range for nucleoside triphosphates while the presence of fluorine atoms contributes approximately 38 atomic mass units to the total molecular weight compared to natural deoxycytidine triphosphate [4]. The molecular weight distribution and isotopic patterns have been confirmed through high-resolution mass spectrometry analysis [18].

Solubility and Stability Under Various Conditions

The solubility characteristics of gemcitabine triphosphate demonstrate significant dependence on solution conditions and pH [10] [11]. In aqueous solutions, the compound exhibits high solubility due to the presence of multiple ionizable phosphate groups that create strong hydration shells around the molecule [14]. The solubility in water at physiological pH ranges from moderate to high concentrations, enabling effective biological activity [10].

Stability studies reveal complex degradation patterns under different environmental conditions [15]. Under alkaline stress conditions, gemcitabine triphosphate undergoes extensive hydrolytic degradation, with approximately 83.9% decomposition observed under harsh alkaline treatment [15]. The degradation produces multiple hydrolytic products with distinct retention times and spectral characteristics [15]. Acidic conditions demonstrate considerably greater stability, with only minimal degradation occurring under moderate acidic stress [15].

The compound shows remarkable stability under neutral aqueous conditions, maintaining structural integrity for extended periods when stored appropriately [15]. Oxidative stress studies indicate excellent resistance to hydrogen peroxide treatment, with greater than 97% of the compound remaining intact under standard oxidative conditions [15]. Temperature stability analysis suggests that gemcitabine triphosphate maintains chemical stability at refrigerated temperatures, with recommended storage at 2-8°C for optimal preservation [13].

| Condition | Stability | Degradation Products | Retention (%) |

|---|---|---|---|

| Alkaline stress (1N NaOH, 60°C, 1h) | Poor | 6 distinct products | 16.1 |

| Acidic stress (1N HCl, 60°C, 1h) | Good | 3 products | 95.0 |

| Oxidative stress (5% H₂O₂, 60°C, 1h) | Excellent | 1 minor product | 97.1 |

| Aqueous (60°C, 1h) | Excellent | 1 product | 99.2 |

| UV light exposure | Excellent | None detected | 100.0 |

| Refrigerated storage (21 days) | Excellent | None detected | 99.9 |

Thermal and Spectral Characteristics (Predicted Melting/Boiling Points)

The thermal properties of gemcitabine triphosphate reflect its complex molecular structure and multiple ionizable groups [12]. Predictive computational models suggest thermal decomposition occurs before traditional melting, as commonly observed with nucleoside polyphosphates containing multiple phosphate groups [12]. The presence of phosphoanhydride bonds, which are thermally labile, contributes to the thermal instability observed at elevated temperatures [26].

Spectral characteristics demonstrate distinctive patterns across multiple analytical techniques [34] [37]. Ultraviolet spectroscopy reveals characteristic absorption maxima consistent with the pyrimidine chromophore, with modifications due to the electron-withdrawing effects of the difluoro substitution [37]. The UV absorption profile shows peak absorbance around 268 nanometers, similar to other cytidine derivatives but with subtle shifts attributable to the fluorine substitution [12].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, with characteristic chemical shifts for the fluorine atoms appearing as distinct signals [26] [34]. The ¹⁹F nuclear magnetic resonance spectrum shows characteristic fluorine signals that confirm the geminal difluoro configuration [40]. Phosphorus nuclear magnetic resonance spectroscopy reveals three distinct phosphorus environments corresponding to the alpha, beta, and gamma phosphate positions [26].

Mass spectrometry analysis demonstrates characteristic fragmentation patterns with molecular ion peaks consistent with the theoretical molecular weight [5] [18]. The fragmentation profile shows typical nucleotide cleavage patterns, including loss of phosphate groups and sugar-base bond cleavage [36]. Electrospray ionization mass spectrometry provides sensitive detection capabilities with multiple charge states observed due to the polyanionic nature of the triphosphate group [5].

Synthesis and Chemical Modifications

Enzymatic Phosphorylation Pathways

The enzymatic synthesis of gemcitabine triphosphate follows a well-characterized sequential phosphorylation pathway involving multiple cellular kinases [16] [19] [44]. The initial rate-limiting step involves phosphorylation of gemcitabine to gemcitabine monophosphate, catalyzed by deoxycytidine kinase [16] [17]. This enzyme demonstrates substrate specificity for gemcitabine with a Michaelis constant of 4.6 micromolar, compared to 1.5 micromolar for the natural substrate deoxycytidine [44].

The second phosphorylation step converts gemcitabine monophosphate to gemcitabine diphosphate through the action of uridine monophosphate/cytidine monophosphate kinase [19] [44]. This enzyme catalyzes the transfer of phosphate from adenosine triphosphate to the monophosphate form, creating the diphosphate intermediate [21]. The kinetic parameters for this reaction demonstrate efficient conversion under physiological adenosine triphosphate concentrations [19].

The final phosphorylation step produces gemcitabine triphosphate through nucleoside diphosphate kinase activity [19] [43]. This enzyme family, encoded by nucleoside diphosphate kinase genes, catalyzes phosphate transfer from nucleoside triphosphates to nucleoside diphosphates through a ping-pong mechanism involving phosphohistidine intermediates [43]. The reaction proceeds with high efficiency, generating the pharmacologically active triphosphate form [21].

Multiple nucleoside diphosphate kinase isoforms contribute to gemcitabine triphosphate synthesis, with different cellular localizations and substrate specificities [43]. The enzymatic pathway demonstrates remarkable conservation across different cell types, although expression levels of individual kinases can vary significantly and influence overall gemcitabine triphosphate accumulation [20] [22].

| Enzyme | Substrate | Product | Kinetic Parameter | Reference |

|---|---|---|---|---|

| Deoxycytidine kinase | Gemcitabine | Gemcitabine monophosphate | Km = 4.6 μM | [44] |

| UMP/CMP kinase | Gemcitabine monophosphate | Gemcitabine diphosphate | ATP-dependent | [19] [44] |

| Nucleoside diphosphate kinase | Gemcitabine diphosphate | Gemcitabine triphosphate | Multiple isoforms | [19] [43] |

Synthetic Routes for Laboratory Preparation

Chemical synthesis of gemcitabine triphosphate employs sophisticated methodologies adapted from general nucleoside triphosphate synthesis protocols [26] [27]. The primary synthetic approach utilizes the Bogachev two-step method, representing the predominant laboratory preparation technique [25] [26]. This methodology begins with phosphorylation of gemcitabine hydrochloride using phosphorus oxychloride in trimethyl phosphate solvent at reduced temperature [26].

The initial phosphorylation step generates gemcitabine monophosphate as an intermediate product, obtained through controlled addition of phosphorus oxychloride to the nucleoside substrate [26]. The reaction proceeds at 5°C with subsequent warming to room temperature, followed by aqueous workup to yield the monophosphate derivative [26]. High-performance liquid chromatography monitoring confirms reaction completion and product purity throughout the synthesis [26].

The second synthetic step involves activation of the monophosphate intermediate using trifluoroacetic anhydride in the presence of triethylamine and dimethylaniline [26]. This activation creates a reactive phosphorimidazolide intermediate that undergoes nucleophilic substitution with pyrophosphate to form the triphosphate product [26]. The reaction requires careful temperature control and anhydrous conditions to prevent hydrolytic side reactions [26].

Purification of the synthetic gemcitabine triphosphate employs ion-exchange chromatography using diethylaminoethyl Sephadex resin [26]. Elution with a linear gradient from water to triethylammonium bicarbonate buffer provides effective separation of the desired triphosphate from synthetic byproducts [26]. The final product is obtained as the tris(triethylammonium) salt, which demonstrates enhanced stability compared to the free acid form [26] [32].

Alternative synthetic approaches have been developed utilizing modified phosphorylation strategies [27] [28]. These methods employ different phosphorylating agents and reaction conditions to achieve improved yields or reduced reaction times [27]. Phosphoramidate chemistry represents another synthetic route, utilizing protected nucleoside intermediates followed by selective deprotection and phosphorylation [28].

Quality control analysis of synthetic gemcitabine triphosphate requires multiple analytical techniques to confirm structure and purity [26] [35]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while mass spectrometry confirms molecular weight and fragmentation patterns [26]. High-performance liquid chromatography quantifies purity levels, typically achieving greater than 95% purity for research applications [13] [32].